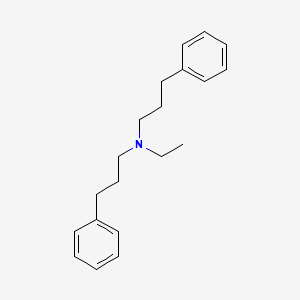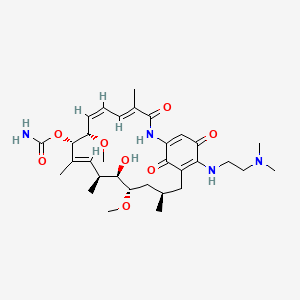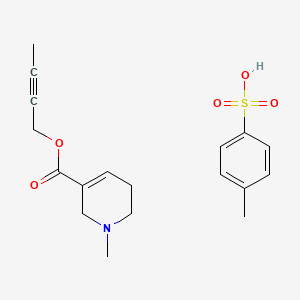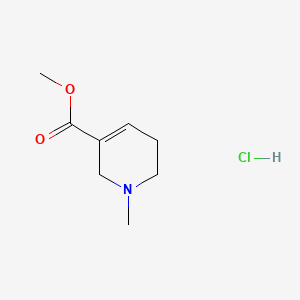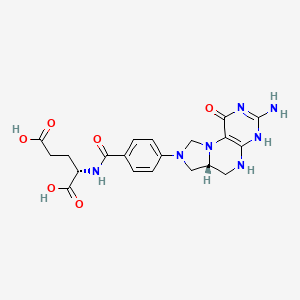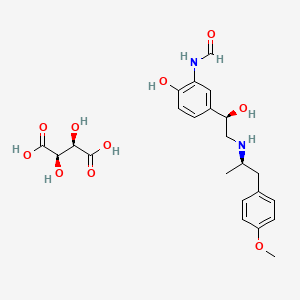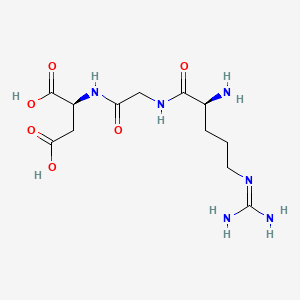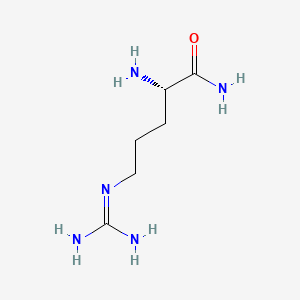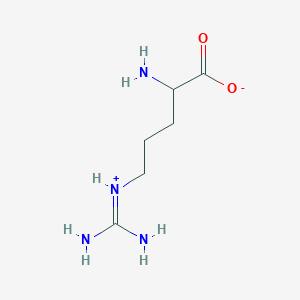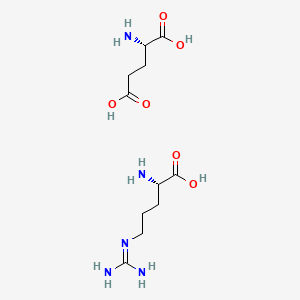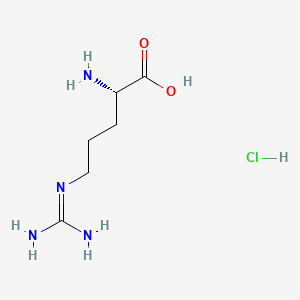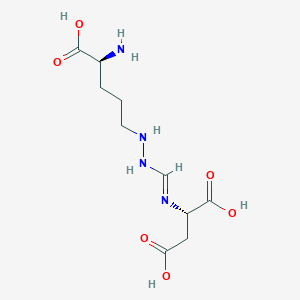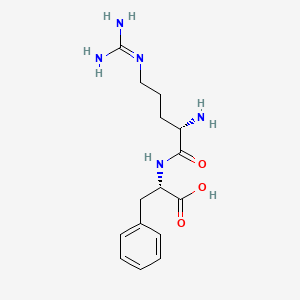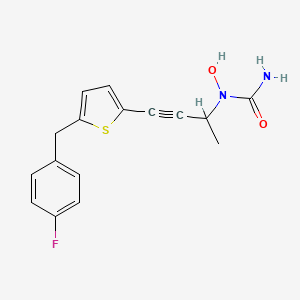
Cox/5-LO-IN-1
Übersicht
Beschreibung
Cox/5-LO-IN-1 is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . It is used for research purposes and is not intended for therapeutic use . The molecular formula of Cox/5-LO-IN-1 is C16H15FN2O2S and it has a molecular weight of 318.37 .
Molecular Structure Analysis
The structure and dynamics of 5-lipoxygenase and its complexes have been studied using molecular dynamics simulations . The docking results suggest that the best docking pose of Zileuton was chosen based on the lowest distance between the iron ion and the hydroxyl oxygen in Zileuton .Wissenschaftliche Forschungsanwendungen
Expression in Cerebral Ischemia
A study by Tomimoto et al. (2002) found that cyclooxygenase (COX) and 5-lipoxygenase (5-LO), key enzymes for the synthesis of prostaglandins and leukotrienes, are differentially regulated in human cerebral ischemia. This suggests a significant role for these enzymes in the pathophysiology of ischemic brain damage, with potential implications for therapeutic targeting in conditions like stroke and hypoxemia (Tomimoto et al., 2002).
Role in Cancer Pathobiology
Romano and Clària (2003) discussed the involvement of COX-2 and 5-LO in cell proliferation and tumor angiogenesis, highlighting their potential as targets in cancer therapy. The study suggests that these enzymes play a crucial role in cancer pathobiology, with implications for the development of novel anticancer treatments (Romano & Clària, 2003).
Impact on Glioblastoma Prognosis
Wang et al. (2015) found that co-expression of COX-2 and 5-LO in primary glioblastoma is associated with poor prognosis. This study suggests that the expression pattern of COX-2/5-LO could be an independent prognostic factor in glioblastoma, pointing towards their potential role in the disease’s progression and patient outcomes (Wang et al., 2015).
Role in Inflammation and Allergic Reactions
Hofmann et al. (2008) identified that 5-LO is a validated drug target for inflammation and allergic reactions. The study presents insights into the development of inhibitors with dual activity towards both 5-LO and COX, which could be potent analgesic, anti-inflammatory, and antiasthmatic agents (Hofmann et al., 2008).
Implications in Bone Fracture Healing
Manigrasso and O’Connor (2010) demonstrated that mice lacking the 5-LO gene had accelerated fracture healing, suggesting that 5-LO could be a negative regulator of this process. This finding indicates a novel role for 5-LO in bone biology and potentially in the management of bone healing (Manigrasso & O’Connor, 2010).
Eigenschaften
IUPAC Name |
1-[4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNEKOTSJRTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870022 | |
| Record name | N-(4-{5-[(4-Fluorophenyl)methyl]thiophen-2-yl}but-3-yn-2-yl)-N-hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cox/5-LO-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



